molecular formula C6H7NO4 B13790775 (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid CAS No. 733748-93-1

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid

Cat. No.: B13790775
CAS No.: 733748-93-1
M. Wt: 157.12 g/mol
InChI Key: ALSQRCOURYTKKT-CRCLSJGQSA-N
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Description

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound features a nitro group and a carboxylic acid group attached to a cyclopentene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid typically involves the nitration of cyclopentene derivatives followed by carboxylation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group, followed by a carboxylation reaction using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid group on a cyclopentene ring.

Properties

CAS No.

733748-93-1

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-6(9)4-2-1-3-5(4)7(10)11/h1,3-5H,2H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

ALSQRCOURYTKKT-CRCLSJGQSA-N

Isomeric SMILES

C1C=C[C@H]([C@H]1C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1C=CC(C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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